N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
Synthesis Analysis
Synthesis of related compounds often involves multiple steps, including acetylation, esterification, and the use of catalysts for specific reactions. For example, Sharma et al. (2018) detailed the synthesis of an anticancer drug by stirring specific precursors in dry dichloromethane, followed by recrystallization and elucidation through spectroscopic techniques (Sharma et al., 2018). Similar methods could potentially apply to the synthesis of the compound , with adjustments for the specific functional groups and structure.
Molecular Structure Analysis
The structural analysis of similar compounds reveals intricate details about their molecular geometry, including crystalline structure and intermolecular interactions. For instance, the study by Sharma et al. (2018) found that their compound crystallizes in the orthorhombic system, exhibiting specific unit cell parameters and intermolecular hydrogen bonds (Sharma et al., 2018). Such analysis is crucial for understanding the physical and chemical behavior of these molecules.
Chemical Reactions and Properties
Chemical reactions and properties of acetamide derivatives are influenced by their functional groups. Studies have explored various reactions, including hydrogenation and the effects of substituting different moieties. For example, the green synthesis of related compounds through catalytic hydrogenation has been demonstrated to be effective in producing specific intermediates with high selectivity and activity (Zhang Qun-feng).
Physical Properties Analysis
The physical properties of compounds similar to the one , such as solubility, melting point, and crystal structure, are essential for their application and effectiveness. These properties are often determined using X-ray diffraction analysis, spectroscopic methods, and computational modeling to predict and understand the behavior of these molecules under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for the potential application of these compounds in fields like medicine. Studies on analogs have explored their anticancer effects, interaction with receptors, and potential as inhibitors for specific enzymes. For example, modifications of similar molecules have shown to retain antiproliferative activity while reducing toxicity, indicating the importance of chemical structure on biological effects (Xiao-meng Wang et al., 2015).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-13(26)14-4-3-5-16(10-14)23-20(27)12-25-21(28)9-8-18(24-25)17-7-6-15(22)11-19(17)29-2/h3-11H,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJSOOLQZVHMJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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